{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C18H16F4N2O3S and its molecular weight is 416.39. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Synthesis
Aryltrimethylammonium trifluoromethanesulfonates, including those derived from compounds structurally related to "{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone," have been evaluated for the synthesis of [18F]GBR‐13119, a potential radiotracer for the dopamine uptake system. This work demonstrates the compound's utility in improving the synthesis of no-carrier-added forms of radiotracers, which are crucial for neurological imaging (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Analytical Method Development
The compound has also found applications in analytical chemistry. For instance, methods using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) have been developed to separate flunarizine hydrochloride (FLZ) and its degradation products, showcasing the importance of related compounds in analytical method development for quality control in pharmaceuticals (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Therapeutic Agent Development
Research into {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones has shown that these compounds, through a bi-step synthesis approach, exhibit considerable inhibitory activity against α-glucosidase enzyme. This suggests potential applications of such compounds in the development of therapies for diseases like diabetes (Abbasi et al., 2019).
Fluorophore Development for Imaging
The synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have revealed their potential as suitable therapeutic agents. These compounds have shown good enzyme inhibitory activity and promise for use in molecular imaging, contributing to the understanding of various biological processes and diseases (Hussain et al., 2017).
Proton Exchange Membranes in Fuel Cells
Research on sulfonated poly(arylene ether sulfone)s, which are structurally related to the compound of interest, has highlighted their potential as proton exchange membranes for fuel cell applications. These materials offer high proton conductivity and good thermal stability, essential characteristics for efficient fuel cell operation (Kim, Robertson, & Guiver, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing fluorophenyl or trifluoromethyl groups, are often involved in interactions with various enzymes and receptors in the body .
Biochemical Pathways
Fluorinated compounds are often used in medicinal chemistry due to their ability to modulate the biological activity of bioactive compounds .
Pharmacokinetics
The presence of fluorine atoms in the molecule might influence its pharmacokinetic properties, as fluorine can affect the metabolic stability, lipophilicity, and bioavailability of a compound .
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3S/c19-15-4-6-16(7-5-15)28(26,27)24-10-8-23(9-11-24)17(25)13-2-1-3-14(12-13)18(20,21)22/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYRKDVQVQNOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.